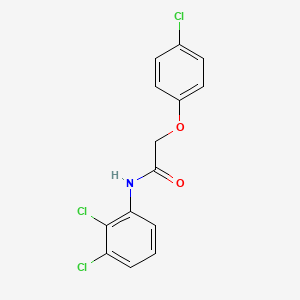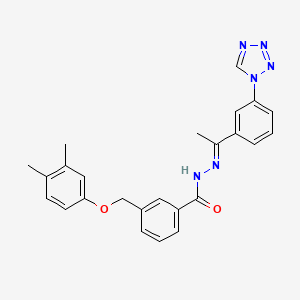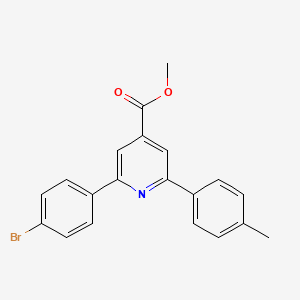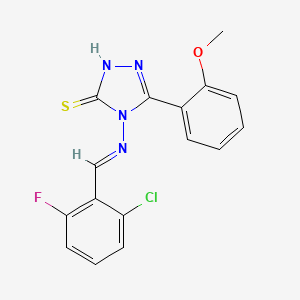
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide is a chemical compound with a complex structure that includes chlorinated phenyl and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,3-dichloroaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an amide bond between the acetamide group and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.
Reduction: Reduction reactions can modify the chlorinated groups, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-1-(2-chlorophenoxy)benzene
- 2,4,5-trichlorophenyl-4-nitrophenyl ether
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide has unique structural features that confer distinct chemical and biological properties. Its specific arrangement of chlorinated phenyl and phenoxy groups makes it a valuable compound for various research applications.
Propiedades
| 331713-06-5 | |
Fórmula molecular |
C14H10Cl3NO2 |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19) |
Clave InChI |
MAKYWCRTGQUCMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)

![Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12047308.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047331.png)
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)




